BiPhePhos

Catalog No.
S1488411
CAS No.
121627-17-6
M.F
C46H44O8P2
M. Wt
786.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BiPhePhos

CAS Number

121627-17-6

Product Name

BiPhePhos

IUPAC Name

6-[2-(2-benzo[d][1,3,2]benzodioxaphosphepin-6-yloxy-3-tert-butyl-5-methoxyphenyl)-6-tert-butyl-4-methoxyphenoxy]benzo[d][1,3,2]benzodioxaphosphepine

Molecular Formula

C46H44O8P2

Molecular Weight

786.8 g/mol

InChI

InChI=1S/C46H44O8P2/c1-45(2,3)37-27-29(47-7)25-35(43(37)53-55-49-39-21-13-9-17-31(39)32-18-10-14-22-40(32)50-55)36-26-30(48-8)28-38(46(4,5)6)44(36)54-56-51-41-23-15-11-19-33(41)34-20-12-16-24-42(34)52-56/h9-28H,1-8H3

InChI Key

WUFGFUAXCBPGOL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1OP2OC3=CC=CC=C3C4=CC=CC=C4O2)C5=C(C(=CC(=C5)OC)C(C)(C)C)OP6OC7=CC=CC=C7C8=CC=CC=C8O6)OC

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OP2OC3=CC=CC=C3C4=CC=CC=C4O2)C5=C(C(=CC(=C5)OC)C(C)(C)C)OP6OC7=CC=CC=C7C8=CC=CC=C8O6)OC

BiPhePhos, also known as OxoPhos® 17, is a high-purity organic bisphosphite ligand primarily used in catalytic applications, particularly hydroformylation. This compound features a unique structure that allows it to effectively coordinate with transition metals, enhancing their catalytic properties. The ligand is characterized by its low chloride content (less than 250 ppm), making it suitable for sensitive

Here are some specific applications of BiPhePhos in scientific research:

  • Asymmetric hydrogenation: BiPhePhos is a particularly effective ligand for asymmetric hydrogenation reactions. These reactions involve the addition of hydrogen gas (H₂) to a molecule in a way that creates a new chiral center. The chirality of the ligand helps to control the stereochemistry of the product, leading to the formation of one enantiomer (mirror image) in excess over the other.
  • Hydroformylation: BiPhePhos can also be used as a ligand in hydroformylation reactions, which involve the addition of a formyl group (CHO) to an unsaturated carbon-carbon bond. Similar to asymmetric hydrogenation, the ligand can influence the stereochemistry of the product.
  • Other catalytic reactions: BiPhePhos has been explored as a ligand in various other catalytic reactions, including hydrogen transfer reactions, cycloadditions, and polymerizations. The specific applications are constantly being investigated and expanded.

BiPhePhos is predominantly utilized in hydroformylation reactions, where it acts as a co-catalyst in the transformation of alkenes into aldehydes through the addition of carbon monoxide and hydrogen. This process is significant in organic synthesis and industrial chemistry. The ligand's bulky structure plays a crucial role in determining the selectivity of the reaction, influencing the ratio of linear to branched aldehyde products. In specific cases, BiPhePhos has demonstrated selectivity ratios as high as 99:1 for linear versus branched products . Additionally, it has been utilized in other catalytic processes such as hydroaminomethylation and palladium-catalyzed reactions, showcasing its versatility .

The synthesis of BiPhePhos generally involves multi-step organic reactions that include the formation of phosphite esters from phosphorous acid derivatives and aromatic compounds. The precise synthetic route can vary depending on the desired purity and yield. A common method includes the reaction of phenolic compounds with phosphorus trichloride followed by hydrolysis to yield the final bisphosphite product. The purification process often involves distillation or recrystallization to achieve high purity levels necessary for catalytic applications .

BiPhePhos is primarily applied in:

  • Hydroformylation: As a co-catalyst for converting alkenes into aldehydes.
  • Catalytic Processes: Used in various transition metal-catalyzed reactions due to its ability to stabilize metal centers and enhance reaction rates.
  • Industrial Chemistry: Employed in producing chemicals necessary for manufacturing plastics, solvents, and fragrances.

Its unique properties make it invaluable in both academic research and industrial applications where selectivity and efficiency are paramount .

Studies on BiPhePhos have focused on its interactions with transition metals such as rhodium and palladium. These investigations reveal that BiPhePhos can significantly influence the catalytic properties of these metals, enhancing their activity and selectivity in hydroformylation reactions. Research has shown that complexes formed between BiPhePhos and rhodium demonstrate rapid isomerization capabilities, contributing to improved reaction efficiencies . Furthermore, studies on catalyst recycling indicate that BiPhePhos-containing catalysts maintain their activity over multiple cycles, underscoring their robustness in industrial applications .

Several compounds share structural similarities with BiPhePhos, particularly other diphosphite ligands used in catalysis. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
Dicyclohexylphosphine OxideCommonly used in palladium-catalyzed reactionsLess steric hindrance compared to BiPhePhos
BiphentaphosSimilar bisphosphite structureHigher thermal stability
PhosphinooxazolineUtilized in asymmetric catalysisOffers different selectivity profiles

BiPhePhos stands out due to its exceptional selectivity in hydroformylation processes and its ability to form stable complexes with transition metals, leading to enhanced catalytic performance. Its unique steric properties allow for precise control over product distribution, making it a preferred choice for specific industrial applications .

Diphosphite Architecture and Ligand Design Theory

BiPhePhos belongs to the diphosphite ligand class, characterized by two phosphorus atoms coordinated through oxygen bridges to a central biphenyl backbone. Its structure, $$ 6,6'-[(3,3'-di-tert-butyl-5,5'-dimethoxy-1,1'-biphenyl-2,2'-diyl)bis(oxy)]bis(dibenzo[d,f] [1] [3] [2]dioxaphosphepine) $$, incorporates two dibenzo[ d, f] [1] [3] [2]dioxaphosphepine units linked via a biphenylene spacer [4]. This design ensures strong electron-donating capabilities while maintaining conformational rigidity.

The diphosphite motif enhances metal-ligand backbonding, critical for stabilizing low-oxidation-state transition metals like Rh(I) or Pd(0) [5]. Unlike monodentate phosphines, the chelating nature of BiPhePhos reduces ligand dissociation, a common failure mode in catalytic cycles. Computational studies on analogous diphosphites reveal that the P–Rh–P angle contracts from 180° to ~120° upon coordination, creating a pseudo-trigonal-bipyramidal geometry that favors olefin insertion into metal-hydride bonds [7].

Table 1: Key Structural Parameters of BiPhePhos

ParameterValue/Description
Molecular Formula$$ \text{C}{46}\text{H}{44}\text{O}8\text{P}2 $$
P–O Bond Length~1.63 Å (calculated)
Bite Angle (P–Rh–P)115–120° (experimental range)
Steric BulkTert-butyl, methoxy substituents

Biphenol-Based Scaffold Principles

The 2,2'-biphenol core in BiPhePhos imposes axial chirality and restricts rotational freedom, preventing unproductive conformations during catalysis. Substituents at the 3,3' and 5,5' positions—tert-butyl and methoxy groups, respectively—serve dual roles:

  • Steric Shielding: The tert-butyl groups create a hydrophobic pocket that excludes solvent molecules and directs substrate approach [2].
  • Electronic Modulation: Methoxy groups donate electron density via resonance, increasing the electron-richness of the phosphorus centers [4].

This scaffold’s rigidity was validated through atropisomerism studies on related diphosphites. In solution, BiPhePhos maintains a single dominant conformation due to high rotational energy barriers (>25 kcal/mol), ensuring consistent metal coordination geometry [2].

Structure-Activity Relationship Paradigms

BiPhePhos’s catalytic performance correlates with three structural features:

  • Substituent Size: Larger substituents (e.g., tert-butyl vs. methyl) enhance regioselectivity by sterically favoring linear aldehyde formation in hydroformylation. For example, Rh-BiPhePhos achieves >95% n-aldehydes with 1-octene, whereas smaller ligands like PPh₃ yield ~80% branched products [5] [7].
  • Bite Angle Flexibility: Unlike rigid xanthene-based ligands, BiPhePhos’s dibenzodioxaphosphepine units allow slight angle adjustments (~10°), accommodating transition states without excessive strain [7].
  • Electron Density: Methoxy groups increase phosphorus basicity, accelerating oxidative addition steps in Pd-catalyzed S-allylation reactions [3].

Mechanistic Insight: In hydroformylation, the ligand’s bite angle directs CO insertion into the Rh–H bond. A narrower angle (110–120°) stabilizes the anti-periplanar transition state, favoring linear product formation [7].

Bite Angle Theory and Catalytic Implications

Bite angle—the P–M–P angle in metal complexes—is a decisive factor in BiPhePhos’s efficacy. Theoretical models indicate that optimal angles between 112° and 120° maximize regioselectivity by aligning the substrate for linear insertion [7].

Case Study: In Rh-catalyzed ethylene hydroformylation, BiPhePhos’s bite angle of 118° enables a trigonal-bipyramidal intermediate where the olefin coordinates equatorially. This geometry lowers the activation energy for hydride migration to the terminal carbon, yielding >90% propanal [5]. By contrast, ligands with smaller bite angles (e.g., dppb, 92°) favor branched products due to axial olefin coordination.

Table 2: Bite Angle vs. Catalytic Selectivity

LigandBite Angle (°)Linear Aldehyde Yield (%)
BiPhePhos11895
BISBI12589
Xantphos10278

XLogP3

13.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (50%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

BiPhePhos

Dates

Modify: 2023-08-15

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